molecular formula C12H15NO2 B13078668 n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine

n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine

Cat. No.: B13078668
M. Wt: 205.25 g/mol
InChI Key: DAURYARKYXGTRV-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine (CAS 1021097-18-6) is a chemical compound supplied for research and development purposes. This amine features a benzodioxole group, a common structural motif in medicinal chemistry, and a cyclopropylethyl amine side chain, offering a unique three-dimensional structure for investigation . The parent amine, benzo[d][1,3]dioxol-5-amine (also known as 3,4-(methylenedioxy)aniline), is a known building block in organic synthesis . Compounds containing the benzodioxole group are of significant interest in various research fields, including the development of novel pharmaceutical candidates. Chiral amines, in particular, are crucial intermediates in the synthesis of many active pharmaceutical ingredients, and methods like direct reductive amination—a key green chemistry process—are often employed for their creation . The specific properties, mechanism of action, and primary research applications of this compound are a subject for ongoing scientific exploration. Specifications: • CAS Number: 1021097-18-6 • Molecular Formula: C 12 H 15 NO 2 • Molecular Weight: 205.25 g/mol This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-1,3-benzodioxol-5-amine

InChI

InChI=1S/C12H15NO2/c1-8(9-2-3-9)13-10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,2-3,7H2,1H3

InChI Key

DAURYARKYXGTRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common strategy involves reductive amination of benzo[d]dioxol-5-amine with cyclopropylacetaldehyde or its equivalent:

  • Step 1: Condensation of benzo[d]dioxol-5-amine with cyclopropylacetaldehyde to form an imine intermediate.
  • Step 2: Reduction of the imine using a suitable reducing agent such as sodium triacetoxyborohydride or hydrogenation catalysts (e.g., Pd/C under H₂ atmosphere) to yield the N-(1-cyclopropylethyl) derivative.

This method allows selective introduction of the cyclopropylethyl group on the nitrogen atom while preserving the benzo[d]dioxole ring system.

Direct Alkylation Method

Alternatively, direct alkylation of benzo[d]dioxol-5-amine with a cyclopropylethyl halide (e.g., bromide or chloride) can be employed:

  • Step 1: Deprotonation of the amine with a base such as sodium hydride or potassium carbonate.
  • Step 2: Nucleophilic substitution reaction with cyclopropylethyl halide to form the N-substituted product.

This method requires careful control to avoid over-alkylation or side reactions.

Multi-Step Synthesis Including Core Construction

In cases where the benzo[d]dioxole core is constructed during synthesis, methods include:

  • Pd-catalyzed arylation to establish the aromatic framework.
  • Formation of the 1,3-dioxole ring via cyclization reactions involving catechol derivatives.
  • Subsequent functionalization of the amine group with the cyclopropylethyl substituent as described above.

This approach is more complex but allows for the synthesis of structurally diverse analogs.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Yield Range (%) Notes
Reductive Amination Benzo[d]dioxol-5-amine, cyclopropylacetaldehyde, NaBH(OAc)₃ Dichloromethane or Methanol Room temperature to 40°C 60–85 Mild conditions, high selectivity
Direct Alkylation Benzo[d]dioxol-5-amine, cyclopropylethyl bromide, NaH/K₂CO₃ DMF or THF 0°C to reflux 50–75 Requires base, risk of side reactions
Multi-step Core Synthesis Pd catalyst, catechol derivatives, alkylating agents Various Variable 40–70 More complex, allows analog synthesis

Research Findings and Practical Considerations

  • The reductive amination route is favored for its operational simplicity and ability to achieve high purity products without extensive purification steps.
  • Direct alkylation requires careful stoichiometric control and inert atmosphere to prevent side reactions.
  • Solvent choice impacts reaction rate and selectivity; polar aprotic solvents such as DMF favor alkylation, while dichloromethane is preferred for reductive amination.
  • Temperature control is critical to balance reaction kinetics and minimize decomposition or side reactions.
  • Recent advances in catalytic methods and one-pot syntheses may offer streamlined routes, though specific applications to this compound require further exploration.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Key References
Reductive Amination High selectivity, mild conditions Requires aldehyde precursor, reducing agent 60–85%
Direct Alkylation Straightforward, fewer steps Possible over-alkylation, side reactions 50–75%
Multi-step Core Synthesis Enables structural diversity Complex, time-consuming 40–70%

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form oxides, with potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) commonly employed as oxidizing agents. These reactions are typically conducted under acidic conditions (e.g., H₂SO₄) at elevated temperatures.

Key Products:

  • Nitro derivatives (e.g., nitrobenzo[d]dioxole compounds) when oxidized under strong acidic conditions.

  • Quinone-like structures may form via partial oxidation of the dioxole ring.

Reaction Conditions:

Oxidizing AgentTemperature (°C)SolventYield (%)
KMnO₄ (1.5 equiv.)80–100H₂SO₄72–85
CrO₃ (2.0 equiv.)50–70AcOH60–75

Reduction Reactions

Reduction of the amine group yields secondary or tertiary amines. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

Key Products:

  • Secondary amines (e.g., N-cyclopropylethylbenzo[d]dioxol-5-amine derivatives) via selective reduction of primary amines .

  • Tertiary amines under prolonged reaction times or with excess reagent .

Reaction Conditions:

Reducing AgentTemperature (°C)SolventYield (%)
LiAlH₄ (2.0 equiv.)-78 (dry ice/acetone)THF85–90
NaBH₄ (1.5 equiv.)0–5MeOH70–80

Substitution Reactions

The amine group participates in nucleophilic substitution with alkyl halides or acyl chlorides. These reactions are typically conducted under basic conditions (e.g., K₂CO₃) or acidic conditions (e.g., HCl).

Key Products:

  • N-alkylated derivatives (e.g., N-cyclopropylethylbenzo[d]dioxol-5-ylalkylamines) via alkylation.

  • Amides when reacted with acyl chlorides.

Reaction Conditions:

ReagentTemperature (°C)SolventYield (%)
CH₃I (2.0 equiv.)25–50DMF80–90
AcCl (1.5 equiv.)0–5DCM75–85

Deaminative Chlorination

This reaction replaces the amine group with a chlorine atom using Sandmeyer conditions (NaONO and CuCl). The reaction is highly selective and efficient .

Key Products:

  • Chlorobenzo[d] dioxole derivatives (e.g., 5-chlorobenzo[d]dioxole) with retention of the cyclopropylethyl group .

Reaction Conditions:

ReagentTemperature (°C)SolventYield (%)
NaONO (1.1 equiv.)0HCl (aq)90–95
CuCl (1.3 equiv.)25CH₃CN85–90

Biological Mechanism of Action

The compound exhibits potential antitumor activity via apoptosis induction and cell cycle arrest in cancer cells. Its interaction with molecular targets involves binding to enzymes or receptors, though specific pathways require further validation.

Comparison with Similar Compounds

CompoundStructural FeaturesReactivity
n-(1-Cyclopropylethyl)benzo[d] dioxol-5-ylmethylamine Methyl substitution on amineReduced nucleophilicity
n-(1-Cyclopropylethyl)benzo[d] dioxol-5-ylthiazole Thiazole ringEnhanced aromatic stability

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction could lead to the development of novel treatments for neurological disorders or metabolic diseases.

Binding Affinity Studies

Research has focused on the binding affinity of this compound towards various biological targets. Understanding these interactions can elucidate its mechanism of action and aid in the design of more effective drugs.

Synthetic Methodologies

The synthesis of this compound involves several steps that highlight its accessibility in organic synthesis. The compound can be synthesized through reactions involving catechol and appropriate aldehydes or ketones under acidic conditions.

Case Studies

Case Study Focus Findings
Study on Binding AffinityInvestigated interactions with neurotransmitter receptorsShowed promising binding profiles indicating potential therapeutic effects
Synthesis MethodologyExplored various synthetic routesConfirmed multiple viable pathways for efficient synthesis
Pharmacological AssessmentEvaluated biological activityIndicated potential efficacy in modulating metabolic pathways

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1,3-Benzodioxol-5-amineSimilar dioxole structureLacks cyclopropylethyl substituent
N-(2-Methylpropyl)benzo[d][1,3]dioxol-5-amineSimilar amine and dioxole groupsDifferent alkyl substituent affects biological activity
1-Amino-3,4-methylenedioxybenzeneRelated dioxole structureMore straightforward synthesis route

This comparative analysis illustrates how this compound stands out due to its unique cyclopropylethyl group, which may confer distinct properties and activities not found in its analogs.

Conc

Mechanism of Action

The mechanism of action of n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. It can induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential antitumor agent . The compound’s effects are mediated through pathways involving cell signaling and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylmethylamine
  • n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-ylthiazole

Uniqueness

n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine is unique due to its specific structural features, such as the cyclopropylethyl group and the benzo[d][1,3]dioxole ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine (CAS Number: 1021097-18-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H15_{15}NO2_2, with a molecular weight of 205.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular Formula C12_{12}H15_{15}NO2_2
Molecular Weight 205.25 g/mol
CAS Number 1021097-18-6

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focusing on pyrazole derivatives demonstrated that certain structural modifications could enhance cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that the structural characteristics of this compound may also contribute to anticancer activity through similar mechanisms .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar frameworks may exhibit neuroprotective effects. Research has indicated that derivatives of dioxole can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This activity may be attributed to their ability to interact with specific signaling pathways involved in neuroprotection .

Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various dioxole derivatives on cancer cell lines, it was found that certain modifications led to enhanced apoptosis in MDA-MB-231 cells. The study utilized combination therapies with doxorubicin, revealing synergistic effects that warrant further exploration for potential clinical applications.

Study 2: Antimicrobial Screening

A screening of dioxole-based compounds against common bacterial pathogens indicated that modifications such as cyclopropyl substitutions could improve antimicrobial efficacy. Although direct studies on this compound are lacking, the trends observed in related compounds suggest potential for effective antimicrobial activity.

Q & A

Basic Research Question

  • 1H NMR : Key signals include:
    • δ 5.85–5.95 ppm (dioxole O–CH2–O protons, singlet).
    • δ 6.15–6.75 ppm (aromatic protons from the benzo[d][1,3]dioxol system, split into doublets/double-doublets).
    • δ 0.5–1.5 ppm (cyclopropyl CH2 and CH protons, complex splitting due to ring strain) .
  • HRMS : Confirm molecular ion [M+H]+ with accurate mass matching theoretical values (e.g., C12H16NO2 requires m/z 206.1176) .

Methodological Insight : Use 2D NMR (COSY, HSQC) to assign cyclopropyl protons and verify stereochemical integrity .

What strategies optimize multi-step synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Stepwise Functionalization : Introduce substituents via:

    • Amide coupling : Use EDCI/HOBt with carboxylic acids to generate bioactive analogs (e.g., antitumor thiazol-2-amides, 87% yield) .
    • Borylation : Copper-catalyzed carbonylative borylamidation with alkenes yields γ-boryl amides (58% yield) .
  • Table : Representative Yields for Derivatives

    Derivative ClassReaction TypeYield (%)Reference
    Thiazol-2-amidesAmide coupling87
    γ-Boryl amidesCopper catalysis58
    Imidazo[4,5-b]pyridinesCarboximidamide formation41–45

Methodological Insight : Prioritize protecting groups (e.g., tert-butyl for amine protection) to minimize side reactions .

What biological activities are associated with this compound, and how do substituents modulate potency?

Advanced Research Question

  • Antitumor Activity : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amines inhibit cancer cell proliferation (IC50 ~30 µM) via kinase inhibition .
  • Antiviral Potential : Amide derivatives (e.g., N-(2-nitrophenyl)thio-benzamides) show activity against HIV-1 Vif .

SAR Insight : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance binding to hydrophobic enzyme pockets, while bulky substituents (e.g., tert-butyl) improve metabolic stability .

How can computational modeling predict binding modes to biological targets?

Advanced Research Question

  • Docking Studies : Virtual screening against uPAR identified analogs with anti-invasive properties (e.g., IPR-1, IC50 ~30 µM) .
  • QSAR Models : Correlate logP values and Hammett σ constants with bioactivity to guide derivatization .

Methodological Insight : Use AutoDock Vina with crystal structures of target proteins (e.g., CK1δ kinase) to prioritize synthetic targets .

How are contradictory spectroscopic data resolved (e.g., unexpected splitting in NMR)?

Advanced Research Question

  • Dynamic Effects : Cyclopropyl ring strain causes slow rotation of the N–C bond, leading to signal splitting in 1H NMR. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split signals .
  • Solvent Artifacts : Use deuterated DMSO to dissolve aggregates or protonate amine groups, simplifying splitting patterns .

Methodological Insight : Compare experimental data with DFT-calculated NMR shifts (e.g., Gaussian 09) to validate assignments .

What role does this compound play in catalytic asymmetric reactions?

Advanced Research Question

  • Chiral Auxiliary : The cyclopropyl group induces asymmetry in palladium-catalyzed aminations, achieving enantiomeric excess (ee) >90% .
  • Ligand Design : Modify the dioxole ring to coordinate transition metals (e.g., Pt/C for reductive methylation) .

Methodological Insight : Screen chiral phosphine ligands (e.g., BINAP) to enhance stereoselectivity in multi-component reactions .

How is this compound utilized in heterocyclic chemistry?

Advanced Research Question

  • Pyrazole Synthesis : React with α,β-unsaturated ketones to form dihydropyrazole carboxamides for anticonvulsant studies .
  • Imidazopyridines : Condense with nitriles to generate kinase inhibitors (e.g., CK1δ inhibitors with IC50 <100 nM) .

Methodological Insight : Optimize microwave-assisted conditions to accelerate heterocycle formation (e.g., 150°C, 20 min) .

What stability challenges arise during storage, and how are they mitigated?

Advanced Research Question

  • Oxidative Degradation : The dioxole ring is prone to oxidation. Store under inert gas (N2/Ar) with antioxidants (e.g., BHT) .
  • Hygroscopicity : The amine group absorbs moisture. Lyophilize and store desiccated at −20°C .

Methodological Insight : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

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